2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone
Overview
Description
2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone is a complex organic compound that features a benzothiazole moiety, a bromine atom, and a methoxy group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Methoxylation: The methoxy group is usually introduced via methylation using methanol and a strong base like sodium hydride.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with a phenoxy ring, which can be facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to the benzothiazole moiety, which is known for its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall.
Pathways Involved: The compound inhibits the enzyme, leading to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-1-phenylethanone
- 2-(4-Bromo-6-methoxyphenoxy)-1-phenylethanone
- 2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol
Uniqueness
2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone is unique due to the combination of the benzothiazole ring, bromine atom, and methoxy group, which together confer distinct chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3S/c1-26-19-12-15(22-24-17-9-5-6-10-20(17)28-22)11-16(23)21(19)27-13-18(25)14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METWTSGGBVJUGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OCC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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